

Elucidating the Structure of Pregomisin: An Application of Nuclear Magnetic Resonance Spectroscopy

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Compound of Interest		
Compound Name:	Pregomisin	
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Introduction

Pregomisin, a lignan isolated from the medicinal plant Schisandra chinensis, has garnered significant interest within the scientific community due to its potential therapeutic properties.[1] Accurate structural elucidation is a critical prerequisite for understanding its bioactivity and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for determining the complex three-dimensional structure of natural products like **Pregomisin**. This application note provides a detailed overview of the NMR-based methodologies for the complete structural characterization of **Pregomisin**, including comprehensive data tables and standardized experimental protocols.

Structural Elucidation Workflow

The structural elucidation of **Pregomisin** is achieved through a systematic workflow that integrates various one-dimensional (1D) and two-dimensional (2D) NMR experiments. This process allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, the establishment of through-bond and through-space correlations, and ultimately, the determination of the molecule's constitution and relative stereochemistry.





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Figure 1: A generalized workflow for the structural elucidation of **Pregomisin** using NMR spectroscopy.

Quantitative NMR Data

The complete assignment of the 1 H and 13 C NMR spectra of **Pregomisin** is fundamental to its structural elucidation. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The data presented is a compilation from spectroscopic studies of **Pregomisin**.

Table 1: ¹H NMR Spectroscopic Data for **Pregomisin** (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1, 1'	6.55	S	-
2, 2'	-	-	-
3, 3'	-	-	-
4, 4'	6.60	S	-
5, 5'	-	-	-
6, 6'	-	-	-
7, 7'	2.50	m	-
8, 8'	1.85	m	-
9, 9'	0.85	d	6.5
OMe-3,3'	3.85	S	-
OMe-4,4'	3.88	S	-
OH-5,5'	5.65	S	-

Table 2: 13C NMR Spectroscopic Data for **Pregomisin** (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	DEPT
1, 1'	132.5	С
2, 2'	107.5	СН
3, 3'	147.0	С
4, 4'	147.2	С
5, 5'	111.5	СН
6, 6'	121.0	С
7, 7'	34.5	CH ₂
8, 8'	42.0	СН
9, 9'	14.0	СНз
OMe-3,3'	56.2	СНз
OMe-4,4'	60.8	СНз

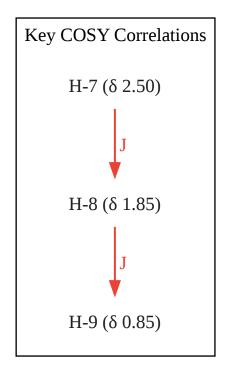
Key 2D NMR Correlations for Structural Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular structure of **Pregomisin**. The key correlations from COSY and HMBC experiments establish the carbon skeleton and the placement of substituents.

Homonuclear Correlation Spectroscopy (COSY)

The ¹H-¹H COSY spectrum reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For **Pregomisin**, the key COSY correlations are within the butane chain.



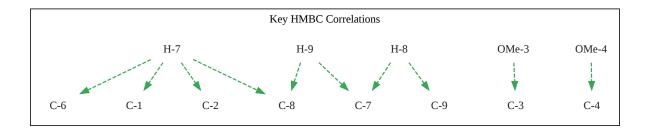


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Figure 2: Diagram illustrating the key ¹H-¹H COSY correlations in the aliphatic chain of **Pregomisin**.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting the different spin systems and building the complete carbon framework.



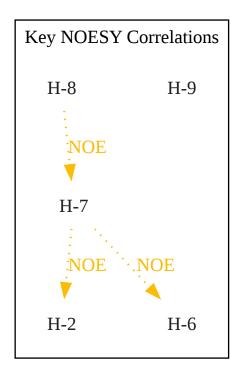


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Figure 3: Key HMBC correlations observed for **Pregomisin**, connecting the aliphatic chain to the aromatic rings.

Stereochemical Elucidation using NOESY

The relative stereochemistry of the chiral centers at C-8 and C-8' in **Pregomisin** is determined by Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects through-space interactions between protons that are in close proximity.



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Figure 4: Significant NOESY correlations for determining the relative stereochemistry of **Pregomisin**.

Experimental Protocols General Experimental Conditions

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.



- Solvent: Deuterated chloroform (CDCl₃) was used as the solvent, with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).
- Sample Preparation: Approximately 10-15 mg of purified Pregomisin was dissolved in 0.5 mL of CDCl₃.

1D NMR Spectroscopy

- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 3.28 s
 - Relaxation Delay: 1.0 s
- 13C NMR:
 - Pulse Program: zgpg30
 - o Number of Scans: 1024
 - Acquisition Time: 1.09 s
 - o Relaxation Delay: 2.0 s
- DEPT-135:
 - Pulse Program: dept135
 - Number of Scans: 256
 - Relaxation Delay: 2.0 s

2D NMR Spectroscopy

· COSY:



Pulse Program: cosygpqf

Number of Scans: 2

Data Points: 2048 (F2) x 256 (F1)

HSQC:

Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 4

Data Points: 1024 (F2) x 256 (F1)

HMBC:

Pulse Program: hmbcgpndqf

Number of Scans: 8

Data Points: 2048 (F2) x 256 (F1)

NOESY:

Pulse Program: noesygpph

Number of Scans: 16

Mixing Time: 500 ms

Data Points: 2048 (F2) x 256 (F1)

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and detailed structural elucidation of **Pregomisin**. The data and protocols presented herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating the accurate identification and further investigation of this promising bioactive compound. The combination of COSY and HMBC experiments establishes



the planar structure, while NOESY experiments are crucial for defining the relative stereochemistry.

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References

- 1. researchgate.net [researchgate.net]
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